molecular formula C13H14F2N2O2 B11854613 1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-

1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-

Cat. No.: B11854613
M. Wt: 268.26 g/mol
InChI Key: NYJJSVDBRVKUPX-DTQAZKPQSA-N
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Description

1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- is a chemical compound with a complex structure that includes a piperidine ring, a carboxaldehyde group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- typically involves the reaction of piperidine with 2,4-difluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the type of reaction and reagents used.

Scientific Research Applications

1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- include other piperidine derivatives and difluorophenyl-containing compounds. Examples include:

  • 1-Piperidinecarboxaldehyde
  • 4-(2,4-Difluorophenyl)piperidine
  • Hydroxyimino derivatives of piperidine

Uniqueness

The uniqueness of 1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the piperidine ring and the difluorophenyl group makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C13H14F2N2O2

Molecular Weight

268.26 g/mol

IUPAC Name

4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidine-1-carbaldehyde

InChI

InChI=1S/C13H14F2N2O2/c14-10-1-2-11(12(15)7-10)13(16-19)9-3-5-17(8-18)6-4-9/h1-2,7-9,19H,3-6H2/b16-13+

InChI Key

NYJJSVDBRVKUPX-DTQAZKPQSA-N

Isomeric SMILES

C1CN(CCC1/C(=N\O)/C2=C(C=C(C=C2)F)F)C=O

Canonical SMILES

C1CN(CCC1C(=NO)C2=C(C=C(C=C2)F)F)C=O

Origin of Product

United States

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